molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No. B354708
CAS RN: 908492-44-4
M. Wt: 292.33g/mol
InChI Key: IKSWZLJJGBTXAI-UHFFFAOYSA-N
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Description

“4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 908492-44-4. Its molecular weight is 292.33 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.33 . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not provided in the available resources.

Scientific Research Applications

  • Synthesis of Bioactive Compounds : Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They tested these compounds for antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013).

  • Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research provided insights into the reactivity, non-linear optical properties, and potential biological activities of these compounds (Vanasundari et al., 2018).

  • Synthesis and Antimicrobial Activities : Sana et al. (2011) researched the synthesis and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, demonstrating the potential of such compounds in combating microbial infections (Sana et al., 2011).

  • Study of Psychotropic Activity : Pulina et al. (2022) synthesized and studied the psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their findings could aid in the targeted synthesis of new pharmaceutical substances (Pulina et al., 2022).

  • Exploration for Medicinal Applications : Sirajuddin et al. (2019) synthesized organotin (IV) derivatives of a carboxylate ligand related to this compound. They examined these compounds for their antimicrobial properties and interactions with DNA, indicating potential medicinal applications (Sirajuddin et al., 2019).

  • Cytotoxic Evaluation of Derivatives : Zhao et al. (2005) synthesized and evaluated the cytotoxicity of certain 4-anilino-2-phenylquinoline derivatives, contributing to the understanding of how different structures impact biological activity (Zhao et al., 2005).

  • Microwave-assisted Synthesis : Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, offering efficient routes for the production of these biologically active species (Uguen et al., 2021).

  • Novel Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, exhibiting significant urease inhibitory potential (Nazir et al., 2018).

Safety and Hazards

The compound is labeled as an irritant . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWZLJJGBTXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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